2,3,4,5,6-Pentamethylphenylmagnesium bromide

概要

説明

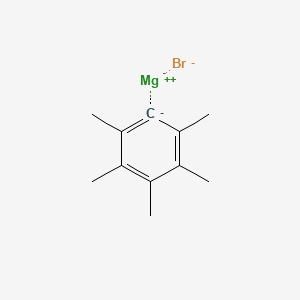

2,3,4,5,6-Pentamethylphenylmagnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is used extensively in organic synthesis due to its ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 2,3,4,5,6-pentamethylphenyl group, making it a valuable reagent in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: 2,3,4,5,6-Pentamethylphenylmagnesium bromide is typically prepared by the reaction of 2,3,4,5,6-pentamethylbromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but involves larger quantities and more controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 2,3,4,5,6-Pentamethylphenylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Nucleophilic Addition: Typically involves carbonyl compounds and is carried out in anhydrous conditions with THF as the solvent.

Substitution Reactions: Often performed with alkyl or aryl halides in the presence of a catalyst.

Coupling Reactions: Utilizes palladium catalysts and bases such as potassium carbonate.

Major Products:

Alcohols: From nucleophilic addition to carbonyl compounds.

Substituted Aromatics: From substitution reactions.

Biaryls: From coupling reactions.

科学的研究の応用

2,3,4,5,6-Pentamethylphenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and natural products.

Biology: Preparation of biologically active compounds and intermediates.

Medicine: Development of drug candidates and medicinal chemistry research.

Industry: Production of fine chemicals, agrochemicals, and materials science

作用機序

The mechanism of action of 2,3,4,5,6-pentamethylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction .

類似化合物との比較

Phenylmagnesium Bromide: Lacks the methyl groups, making it less sterically hindered.

2,4,6-Trimethylphenylmagnesium Bromide: Contains fewer methyl groups, resulting in different reactivity and selectivity.

2,3,5,6-Tetramethylphenylmagnesium Bromide: Similar but with one less methyl group, affecting its steric and electronic properties.

Uniqueness: 2,3,4,5,6-Pentamethylphenylmagnesium bromide is unique due to its high degree of methyl substitution, which influences its reactivity and selectivity in chemical reactions. The presence of multiple methyl groups can provide steric hindrance, affecting the compound’s behavior in various synthetic applications .

生物活性

2,3,4,5,6-Pentamethylphenylmagnesium bromide (PMPhMgBr) is an organomagnesium compound classified as a Grignard reagent. Its unique structure, characterized by a pentamethyl-substituted phenyl group, contributes to its reactivity and potential biological applications. This article explores the biological activity of PMPhMgBr, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

- IUPAC Name : Magnesium; 1,2,3,4,5-pentamethylbenzene-6-ide; bromide

- Molecular Formula : C₁₁H₁₅BrMg

- Molecular Weight : 251.45 g/mol

- CAS Number : 91345-58-3

PMPhMgBr acts primarily through nucleophilic addition reactions. The carbon-magnesium bond in the Grignard reagent allows it to attack electrophilic centers such as carbonyl groups in aldehydes and ketones. This reaction forms new carbon-carbon bonds and can lead to the synthesis of biologically active compounds.

Reaction Types

- Nucleophilic Addition : Reacts with carbonyl compounds to form alcohols.

- Substitution Reactions : Can replace halides in organic compounds.

- Coupling Reactions : Participates in cross-coupling reactions such as Suzuki-Miyaura coupling.

Synthesis of Bioactive Compounds

PMPhMgBr is utilized in the synthesis of various biologically active compounds. Its ability to form carbon-carbon bonds makes it valuable in medicinal chemistry for developing new drug candidates.

Case Studies

- Neuroprotective Agents : Research indicates that derivatives synthesized from PMPhMgBr exhibit neuroprotective properties. For example, compounds derived from this reagent have been tested for their ability to protect neuronal cells from oxidative stress and amyloid-induced toxicity.

- Anticancer Activity : Some studies have shown that PMPhMgBr-derived compounds demonstrate significant anticancer activity against various human cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

PMPhMgBr interacts with various biomolecules, influencing their activity and function. Key biochemical properties include:

- Enzyme Interaction : Compounds synthesized using PMPhMgBr have been shown to inhibit enzymes involved in critical metabolic pathways.

- Cellular Effects : These compounds can modulate cell signaling pathways and gene expression, impacting cellular metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Neuroprotection | Protects against oxidative stress in neuronal cells |

| Anticancer Activity | Significant effects on human cancer cell lines |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Temporal Effects in Laboratory Settings

The stability and degradation of PMPhMgBr under physiological conditions are important for its long-term efficacy. Studies indicate that while it remains stable initially, degradation occurs over time, affecting its biological activity.

Dosage Effects in Animal Models

Research has demonstrated that dosage significantly influences the biological effects of PMPhMgBr-derived compounds in animal models. Lower doses tend to provide neuroprotective effects without significant toxicity.

特性

IUPAC Name |

magnesium;1,2,3,4,5-pentamethylbenzene-6-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15.BrH.Mg/c1-7-6-8(2)10(4)11(5)9(7)3;;/h1-5H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFPEXRRQAUBAC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C(=C(C(=C1C)C)C)C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。